
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a heterocyclic compound that contains a pyrrolidin-2-one ring and an oxadiazole ring. It has a molecular formula of C19H22N4O2 and a molecular weight of 334.41 g/mol.
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
Research has led to the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, such as "4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones". These compounds were synthesized through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential biological relevance (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Antimycobacterial Activity
Several studies have synthesized novel compounds with variations of the 1,2,4-oxadiazole and pyrrolidin-2-one structures, demonstrating antimicrobial and antimycobacterial activities. For instance, pyrrole analogs have shown promising anti-tubercular activity against Mycobacterium tuberculosis, along with assessments of their cytotoxic activity against mammalian cell lines, highlighting their potential as antimycobacterial agents without cytotoxic concerns (Joshi et al., 2017).
Anticancer Potential
Compounds incorporating the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, offering a promising avenue for anticancer agent development. Specific derivatives have shown activity against breast and colorectal cancer cell lines, with further SAR studies suggesting modifications to enhance activity. The mechanism of action was linked to cell cycle arrest and apoptosis induction, with potential in vivo activity in tumor models, presenting a significant step towards novel anticancer therapies (Zhang et al., 2005).
Material Science Applications
Beyond biomedical applications, compounds with the 1,2,4-oxadiazole ring have been explored in material science, such as in the development of blue light-emitting polyamides and poly(amide-imide)s. These materials exhibit high thermal stability and unique optical properties, underscoring the versatility of 1,2,4-oxadiazole derivatives in creating advanced materials with potential electronic and optical applications (Hamciuc et al., 2015).
Propriétés
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMFUGBHPYKSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



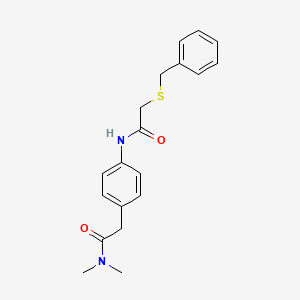
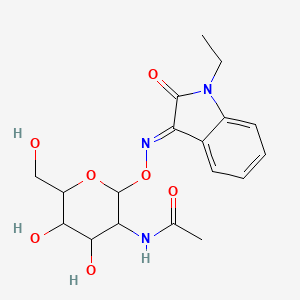
![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)
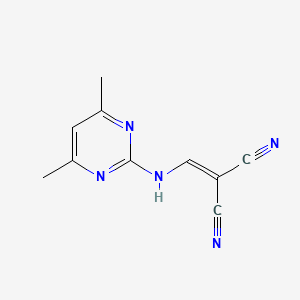
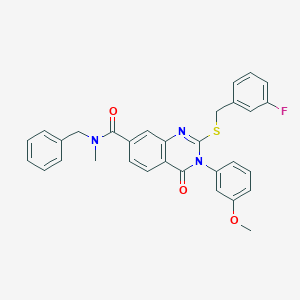

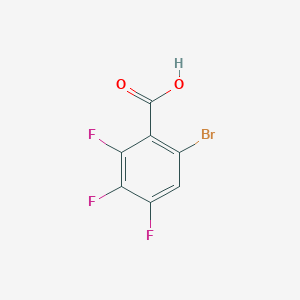
![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)
![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)